N-(Benzenecarbothioyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

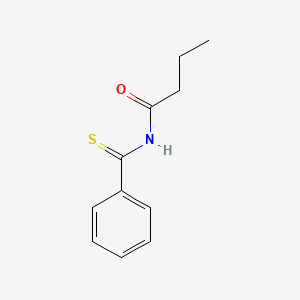

N-(Benzenecarbothioyl)butanamide is a thiourea derivative characterized by a butanamide backbone substituted with a thiobenzoyl group (C₆H₅C(=S)NH-). This structure confers unique electronic and steric properties due to the sulfur atom in the thioamide moiety, which distinguishes it from oxygen-containing amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Benzenecarbothioyl)butanamide can be synthesized through the reaction of benzenecarbothioyl chloride with butanamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the amide bond by neutralizing the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The benzenecarbothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Benzenecarbothioyl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(Benzenecarbothioyl)butanamide to structurally related compounds from the European patent application (EP 2023), focusing on substituents, electronic properties, and hypothesized biological activity.

Table 1: Key Structural and Functional Differences

Key Observations:

Thioamide vs.

Aromatic Substituents: Unlike the quinolyl-oxy groups in patent compounds, the thiobenzoyl group in this compound lacks heterocyclic complexity, which may limit its specificity for tubulin but enhance solubility in nonpolar environments.

Alkyl Chain Modifications : Fluorinated (D.1.10) or methylsulfanyl (D.1.9) substituents in analogs improve metabolic stability or lipophilicity. The absence of such groups in this compound may result in shorter half-life or reduced membrane permeability.

Mechanistic and Pharmacokinetic Insights

- Tubulin Inhibition: Patent compounds (D.1.8–D.1.15) target tubulin polymerization via quinoline-alkyne interactions. This compound’s thiobenzoyl group may exhibit weaker π-π stacking with tubulin’s aromatic residues but stronger hydrophobic interactions .

- Metabolic Stability : Thioamides are generally more resistant to enzymatic hydrolysis than amides, suggesting this compound could have prolonged activity compared to D.1.8 or D.1.10 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Benzenecarbothioyl)butanamide, and how can purity be validated?

- Methodology : A common approach involves reacting benzoylisothiocyanate with butanamide under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purity validation typically employs reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS to confirm molecular ion peaks. Impurity profiling, such as detecting unreacted starting materials or side products (e.g., N-[3-acetyl-4-hydroxyphenyl]-butanamide analogs), should follow pharmacopeial guidelines .

Q. How can researchers assess the stability of This compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C, 40°C, and 60°C for 1–3 months.

- Humidity : 75% RH in a climate chamber.

- Light : ICH Q1B photostability testing (UV/visible light exposure).

Analyze degradation products using GC-MS or NMR spectroscopy. Stability-indicating assays (e.g., HPLC with diode-array detection) are critical for quantifying degradation .

Q. What spectroscopic techniques are optimal for characterizing This compound?

- Methodology :

- FT-IR : Confirm the presence of thioamide (–C=S) stretching vibrations (~1250–1050 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and butanamide chain resonances (e.g., –CH₂– groups at δ 1.3–2.1 ppm).

- High-resolution MS : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 222.0822 for C₁₁H₁₃NOS⁺) .

Q. What preliminary biological assays are suitable for evaluating This compound?

- Methodology :

- Cytotoxicity : Use MTT assays (e.g., Mosmann’s protocol ) on human cell lines (e.g., HeLa or HEK293) at concentrations of 1–100 µM.

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Solubility : Determine logP via shake-flask method or computational tools (e.g., SwissADME).

Advanced Research Questions

Q. How can reaction mechanisms involving This compound be elucidated using computational methods?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311++G(d,p)) to study transition states in nucleophilic substitution or cycloaddition reactions. Compare activation energies for pathways like thiourea formation .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin) to predict binding modes and affinity .

Q. What strategies resolve contradictions in biological activity data for This compound derivatives?

- Methodology :

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends.

- Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers develop a sensitive analytical method for quantifying trace impurities in This compound?

- Methodology :

- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Optimize MRM transitions for impurities (e.g., N-benzyl-N-isopropylpivalamide).

- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (≤0.1% w/w), precision (RSD <2%), and accuracy (90–110% recovery) .

Q. What in silico approaches predict the pharmacokinetic profile of This compound?

- Methodology :

- ADMET prediction : Use tools like ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 inhibition.

- Molecular docking : Target proteins (e.g., tubulin β-chain) using AutoDock Vina to prioritize in vitro testing .

Properties

CAS No. |

109257-88-7 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.29 g/mol |

IUPAC Name |

N-(benzenecarbonothioyl)butanamide |

InChI |

InChI=1S/C11H13NOS/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |

InChI Key |

DVOIQSMLJUHKSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.